1,2-Bis(pentabromophenoxy)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

There is limited information currently available regarding the specific use of 1,2-Bis(pentabromophenoxy)ethane (DBDPE) in scientific research. This fire retardant has been more widely studied for its environmental impact and potential health risks [, ].

Environmental fate and degradation studies

Researchers may investigate how DBDPE behaves in the environment, including its persistence, breakdown products, and potential for bioaccumulation in the food chain [].

Analytical method development

Due to potential environmental and health concerns, there is a need for accurate methods to detect and measure DBDPE in various matrices (air, water, soil, biota) This can be a field of research for analytical chemists [].

Toxicity studies

Although DBDPE is no longer widely produced, there may be ongoing research into its potential health effects, including its impact on the endocrine system, developmental effects, or carcinogenicity [].

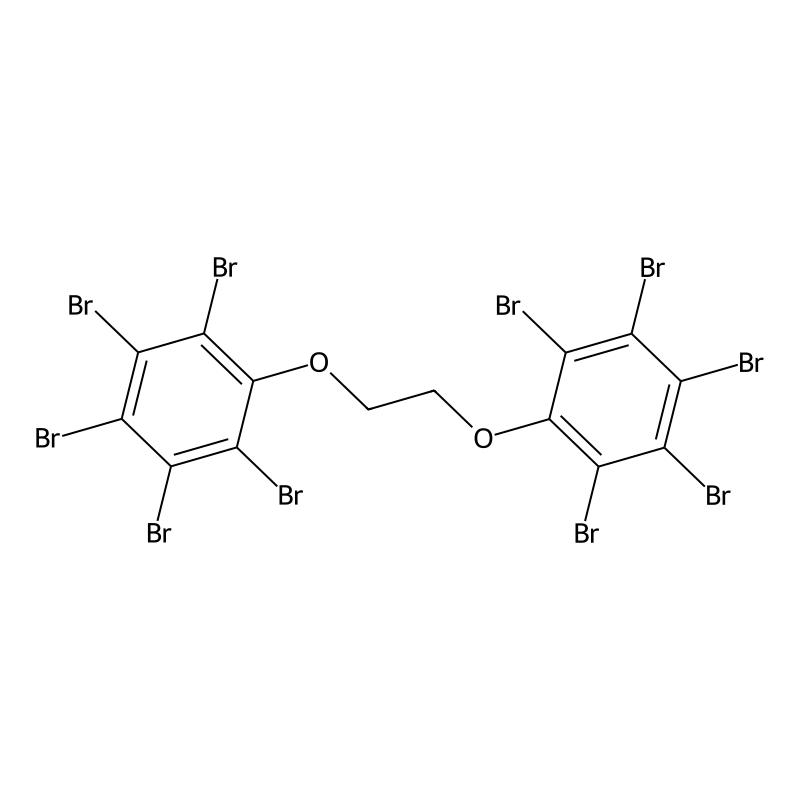

1,2-Bis(pentabromophenoxy)ethane is a brominated flame retardant known for its effectiveness in preventing the ignition and spread of fire in various materials. Its molecular formula is , and it features a unique structure characterized by two pentabromophenoxy groups attached to an ethane backbone. This compound is often utilized as a substitute for decabromodiphenyl ether due to its enhanced environmental profile and lower toxicity levels .

Physical Properties- Molar Mass: 971.22 g/mol

- Density: Approximately 2.816 g/cm³

- Melting Point: 345 °C

- Boiling Point: 676.2 ± 50 °C

- Appearance: Off-white to pale beige powder

- Solubility: Very slightly soluble in dioxane when heated .

DBDPE's flame retardant mechanism is believed to be a combination of physical and chemical processes []. In the condensed phase (solid or liquid state), DBDPE acts in the condensed phase by absorbing heat and diluting flammable gases released during combustion. In the gas phase, decomposition products from DBDPE can interfere with free radical chain reactions, which are essential for flame propagation [].

DBDPE is considered a hazardous substance due to several factors []:

- Toxicity: Studies suggest DBDPE may be toxic to various organs, including the liver, kidneys, and nervous system []. It is also suspected to be a carcinogen (cancer-causing agent) and may harm fetal development [].

- Flammability: DBDPE itself is flammable.

- Environmental Persistence: DBDPE's lipophilic nature (attracted to fat) and persistence (resistance to degradation) can lead to bioaccumulation in the food chain [].

In laboratory synthesis, it can be produced through bromination of diphenylethane using bromine and aluminum chloride as catalysts, followed by purification steps including washing with sodium hydroxide to remove unreacted bromine .

The synthesis of 1,2-Bis(pentabromophenoxy)ethane typically involves the following steps:

- Preparation of Diphenylethane:

- Combine benzene with aluminum chloride catalyst and heat.

- Gradually add dichloroethane and continue heating under reflux conditions.

- Bromination:

- Introduce bromine into the reaction mixture containing diphenylethane.

- Use aluminum chloride as a catalyst and maintain specific temperature conditions.

- Purification:

The primary application of 1,2-Bis(pentabromophenoxy)ethane lies in its role as a flame retardant in various polymers such as:

- High-impact polystyrene (HIPS)

- Acrylonitrile butadiene styrene (ABS)

- Polyvinyl chloride (PVC)

- Polypropylene (PP)

It is particularly valued for its thermal stability, high bromine content, and effectiveness at low concentrations .

Interaction studies have shown that 1,2-Bis(pentabromophenoxy)ethane can effectively reduce flammability without significant adverse effects on mechanical properties of treated materials. Its interactions with other additives in polymer formulations have been explored to optimize flame retardancy while minimizing potential toxicity .

1,2-Bis(pentabromophenoxy)ethane shares similarities with several other brominated flame retardants. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decabromodiphenyl ether | C12H6Br10 | High bromine content but higher toxicity levels |

| Tetrabromobisphenol A | C15H12Br4O2 | Used primarily in epoxy resins; less effective in some applications |

| Hexabromocyclododecane | C12H18Br6 | Effective but faces regulatory scrutiny due to environmental concerns |

Uniqueness: 1,2-Bis(pentabromophenoxy)ethane is distinguished by its dual pentabromophenoxy structure that enhances its flame-retardant properties while maintaining a lower toxicity profile compared to traditional brominated compounds like decabromodiphenyl ether .

1,2-Bis(pentabromophenoxy)ethane is chemically defined as 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene, with the molecular formula C₁₄H₄Br₁₀O₂ and a molecular weight of 1,003.2 g/mol. Its structure consists of an ethane backbone linked to two pentabromophenoxy groups, where each phenyl ring is substituted with bromine atoms at positions 2, 3, 4, 5, and 6. This configuration maximizes bromine content, critical for its flame-retardant properties.

Structural Features

| Component | Description |

|---|---|

| Ethane Backbone | Central two-carbon chain connecting two aromatic rings |

| Pentabromophenoxy Groups | Brominated aromatic rings (C₆Br₅O) attached via ether linkages |

| Bromine Substituents | Five bromine atoms per phenyl ring at positions 2, 3, 4, 5, 6 |

The compound’s high bromine density (10 Br atoms per molecule) contributes to its thermal stability and effectiveness in interrupting combustion processes.

Synonyms and CAS Registry Information

1,2-Bis(pentabromophenoxy)ethane is recognized by multiple nomenclatures and identifiers:

| Nomenclature | CAS Registry Number | Trade Names |

|---|---|---|

| 1,1′-[1,2-Ethanediylbis(oxy)]bis[2,3,4,5,6-pentabromobenzene] | 61262-53-1 | FireMaster 695, Decabromodiphenoxyethane |

| Ethylene bis(pentabromophenoxide) | – | HX-487, Pyro-Chek 77B |

| Benzene, 1,1′-(1,2-ethanediylbis(oxy))bis(2,3,4,5,6-pentabromo-) | – | – |

CAS 61262-53-1 is the primary identifier, registered under the Chemical Abstracts Service. The compound is also referred to as FireMaster 695 in industrial applications.

Historical Context and Developmental Timeline

1,2-Bis(pentabromophenoxy)ethane emerged as a brominated flame retardant (BFR) alternative to decabromodiphenyl ether (decaBDE) in the early 2000s. Key milestones include:

Development focused on reducing environmental persistence compared to decaBDE, though its higher molecular weight (1,003.2 g/mol vs. 959.7 g/mol) complicates degradation.

Thermal Stability Characteristics

1,2-Bis(pentabromophenoxy)ethane demonstrates exceptional thermal stability, making it particularly suitable for high-temperature applications [1] [2] [3]. The compound exhibits a melting point ranging from 345 to 353°C, with the most frequently reported value being 345°C [3] [4] [5] [6]. This high melting point indicates strong intermolecular forces and structural integrity at elevated temperatures. The thermal decomposition temperature occurs at approximately 680 K (407°C), which is significantly higher than the melting point, providing a substantial operational window for flame retardant applications [7] [8].

Decomposition Mechanisms and Pathways

The thermal decomposition of 1,2-Bis(pentabromophenoxy)ethane follows a complex series of reactions characterized by multiple pathways. The initial reaction involves the cleavage of the ethane bridge bond, requiring an absorbed heat value of 298 kJ/mol [9]. This is followed by the competitive reaction of carbon-aromatic-bromine bond cleavage, which generates bromine radicals with a heat absorption of 317 kJ/mol [9].

The degradation mechanism can be divided into two primary pathways:

Primary Degradation Pathway: The 1,3-hydrogen shift mechanism dominates the decomposition process at temperatures up to 680 K, leading to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene molecules [7] [8]. This pathway is preferred over direct scission of oxygen-carbon bonds.

Secondary Degradation Pathway: Hydrogen atom abstraction from methylene sites occurs, followed by carbon-carbon bond fission, producing 2,4,6-tribromophenoxy radicals [7] [8]. The initial degradation generates numerous pentabromobenzyl radicals and bromine radicals, which facilitate secondary pyrolysis reactions [9].

Decomposition Products and Formation Mechanisms

The thermal decomposition of 1,2-Bis(pentabromophenoxy)ethane produces a variety of brominated compounds through different reaction mechanisms. The primary decomposition products include:

- Pentabromobenzyl radicals and bromine radicals (primary products)

- Pentabromobenzyl bromide

- Pentabromobenzene

- Pentabromotoluene

- Hexabromobenzene

- Pentabromostyrene

- Hydrogen bromide [9]

In pyrolysis systems involving hydrogen radicals, two reaction types occur: extraction reactions and addition reactions. The addition reaction plays a dominant role in the degradation process, with a branching ratio of 89.8% at 1600 K [9]. The degradation with hydrogen radicals is characterized by debromination, producing hydrogen bromide, low-brominated diphenyl ethanes, brominated phenanthrenes, and brominated monoaromatic compounds [9].

Solubility Behavior and Partition Coefficients

Aqueous Solubility Properties

1,2-Bis(pentabromophenoxy)ethane exhibits extremely low water solubility, characteristic of highly hydrophobic brominated compounds. The measured water solubility at 25°C is approximately 0.72 μg/L (0.00072 mg/L) [3] [10]. This exceptionally low solubility is attributed to the compound's molecular structure, which contains ten bromine atoms and two aromatic rings connected by an ethane bridge, resulting in a highly hydrophobic character [4] [11].

The low water solubility has significant implications for environmental fate and transport, as the compound is expected to partition strongly into organic phases and associate with particulate matter in aquatic systems [10]. The measurement of such low solubility values presents analytical challenges, requiring specialized techniques such as column elution methods with careful attention to detection limits and potential surface adsorption effects [3].

Organic Solvent Solubility

The solubility of 1,2-Bis(pentabromophenoxy)ethane in organic solvents is also limited, with concentrations below 0.01 weight percent (<100 mg/L) at 25°C in common organic solvents including acetone, methanol, toluene, chlorobenzene, and dimethyl formamide [3]. This low solubility in organic solvents, combined with the extremely low water solubility, indicates that the compound has limited mobility in both aqueous and organic phases.

Partition Coefficient Determinations

The partition behavior of 1,2-Bis(pentabromophenoxy)ethane is characterized by several key coefficients that describe its distribution between different phases:

Octanol-Water Partition Coefficient (log Kow): The log Kow value has been determined using the Linear Solvation Energy Relationship (LSA) method as 9.89 [10]. This extremely high value indicates strong partitioning into organic phases and confirms the compound's highly hydrophobic nature. Earlier experimental determinations suggested a log Kow value of approximately 3.55, but this was considered highly uncertain and not included in the final assessment [10].

Organic Carbon-Water Partition Coefficient (log Koc): The log Koc value is 8.58, calculated using the Kow method [10]. This high value indicates strong sorption to organic matter in soils and sediments, suggesting that the compound will be immobilized in organic-rich environmental compartments.

Octanol-Air Partition Coefficient (log Koa): The log Koa value is 14.45 [10], indicating a strong preference for the condensed phase over the gas phase. This high value is consistent with the compound's low volatility and suggests that atmospheric transport will occur primarily in association with particulate matter.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of 1,2-Bis(pentabromophenoxy)ethane, recorded at 400 MHz using toluene-d8 as solvent, shows a characteristic singlet at δ 3.12 ppm corresponding to the protons on the ethane linkage [12]. This simple spectrum reflects the high symmetry of the molecule and the equivalence of the four protons on the ethylene bridge connecting the two pentabromophenoxy groups.

For isotopically labeled compounds (¹³C-labeled), the corresponding signal appears as a broad doublet with ¹JC-H = 138 Hz at δ 3.12 ppm [12]. The broadness of this doublet is attributed to long-range ¹³C couplings, which provide additional structural information about the carbon framework.

Mass Spectrometry Characterization

Electron Impact Mass Spectrometry (EI-MS): The electron impact mass spectrum shows the molecular ion peak at m/z 971.3 (M+), corresponding to the molecular weight of 971.22 g/mol [12]. The fragmentation pattern includes the formation of pentabromophenoxy ethane fragments, which are characteristic of the compound's structure.

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS): In ECNI mode, the most abundant ion appears at m/z 357, corresponding to a fragment ion containing three bromine atoms [13]. This fragmentation pattern is characteristic of brominated aromatic compounds and provides selective detection capabilities for trace analysis.

The mass spectrometric analysis reveals bromine isotope patterns that are consistent with the presence of ten bromine atoms in the molecular structure [13]. For quantitative analysis, the use of molecular ion peaks is recommended due to potential overlap of fragment ions with those from isotopically labeled internal standards [12].

Infrared Spectroscopy

Fourier Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum of 1,2-Bis(pentabromophenoxy)ethane exhibits a characteristic peak at 1321 cm⁻¹ [14]. This wavenumber corresponds to aromatic carbon-carbon stretching vibrations modified by the presence of multiple bromine substituents. The experimental wavenumber shows good agreement with theoretical calculations, which predict a value of 1370 cm⁻¹ [14].

The FT-IR spectroscopic analysis has proven useful for quantitative analysis of flame retardant mixtures, showing strong correlation between mixing molar ratios and observed peak area ratios [14]. This analytical capability is particularly valuable for quality control and formulation analysis in industrial applications.

Gas Chromatography-Mass Spectrometry

GC-MS Analysis: Gas chromatographic separation coupled with mass spectrometric detection provides both retention time and fragmentation pattern information for compound identification [12]. The compound elutes at high temperatures (typically >300°C) due to its high boiling point and low volatility.

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry, operated in selected ion monitoring mode at resolutions exceeding 10,000, provides the precision necessary for accurate quantification [12]. The transfer line and ion source are maintained at 300°C to ensure efficient vaporization and ionization of the compound.